Carbamoyloxyurea
CAS No.: 4543-62-8
Cat. No.: VC1567852
Molecular Formula: C2H5N3O3
Molecular Weight: 119.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4543-62-8 |
---|---|
Molecular Formula | C2H5N3O3 |
Molecular Weight | 119.08 g/mol |
IUPAC Name | (carbamoylamino) carbamate |
Standard InChI | InChI=1S/C2H5N3O3/c3-1(6)5-8-2(4)7/h(H2,4,7)(H3,3,5,6) |
Standard InChI Key | XCGWUIXOGKKOEY-UHFFFAOYSA-N |
SMILES | C(=O)(N)NOC(=O)N |
Canonical SMILES | C(=O)(N)NOC(=O)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Carbamoyloxyurea, with the molecular formula C₂H₅N₃O₃, has a molecular weight of 119.08 g/mol. The compound is formally known as (carbamoylamino) carbamate according to IUPAC nomenclature, though it is also referred to by several synonyms including N-(Carbamoyloxy)urea, 1-(carbamoyloxy)urea, and O-Carbamoylhydroxyurea . Its chemical structure can be represented by the SMILES notation C(=O)(N)NOC(=O)N, indicating the presence of both carbamoyl and urea functional groups connected through an oxygen atom. The structural configuration of carbamoyloxyurea includes three hydrogen bond donor sites and three hydrogen bond acceptor sites, which influence its interactions with biological molecules and systems . The compound's CAS registry number is 4543-62-8, which uniquely identifies it in chemical databases and literature . The structural characteristics of carbamoyloxyurea, particularly its nitrogen-rich composition, contribute to its biochemical reactivity and pharmacological properties.
Physical Properties
Carbamoyloxyurea exists as a white crystalline solid under standard conditions, with physical properties that facilitate its use in laboratory and research settings . The compound exhibits good water solubility, attributed to its polar functional groups and reinforced by its XLogP3 value of -1.5, which indicates a hydrophilic nature . This water solubility enhances its bioavailability in aqueous environments, including biological systems . Carbamoyloxyurea has a topological polar surface area of 107, reflecting the compound's significant polarity due to its oxygen and nitrogen atoms . The molecule contains eight heavy atoms and displays a complexity value of 111, with two rotatable bonds that contribute to its conformational flexibility . These physical properties influence how carbamoyloxyurea interacts with cellular components, particularly with its target enzymes and DNA structures. Under normal storage conditions, carbamoyloxyurea demonstrates reasonable stability, though it should be kept away from strong acids or bases that could trigger hydrolysis or decomposition reactions . The compound's physical characteristics make it suitable for various laboratory applications and contribute to its effectiveness in biological systems.
Formation and Synthesis
Synthesis Methods
The laboratory synthesis of carbamoyloxyurea has been documented in scientific literature, though detailed protocols are somewhat limited . One reported approach involves reactions with carbamoyl azides and carbamoyl cyanides, where carbamoyloxyurea was isolated with yields of 18% and 13% in different experimental conditions . The synthetic challenges associated with carbamoyloxyurea production may be related to the reactivity of the intermediates and the potential for side reactions. Alternative synthetic routes may involve controlled oxidation of hydroxyurea under specific conditions to maximize the yield of carbamoyloxyurea while minimizing the formation of other oxidation products. The development of efficient synthetic methods for carbamoyloxyurea production remains an area where further research could be beneficial, particularly if the compound's therapeutic or research applications expand. Improved synthesis protocols with higher yields would facilitate more extensive investigation of carbamoyloxyurea's properties and potential applications. Current methods, while functional, may present limitations in terms of scalability and purity of the final product, suggesting an opportunity for methodological advancement in this area.
Biological Activities
Cellular Effects
At the cellular level, carbamoyloxyurea primarily affects ribonucleic acid (RNA) and protein synthesis, with its lethal action accompanied by degradation of cellular deoxyribonucleic acid (DNA) . The compound acts as a potent inhibitor of ribonucleotide reductase, an enzyme essential for converting ribonucleotides to deoxyribonucleotides, thereby effectively halting DNA replication and cell cycle progression. This enzyme inhibition represents the primary mechanism through which carbamoyloxyurea disrupts cellular processes. The resulting DNA synthesis inhibition leads to cell cycle arrest, particularly affecting cells in the S phase when DNA replication occurs . Beyond this primary mechanism, carbamoyloxyurea also causes direct degradation of cellular DNA, an effect that contributes to its cytotoxicity . This dual action on both DNA synthesis inhibition and DNA degradation makes carbamoyloxyurea particularly effective at disrupting cellular proliferation. The compound's effects extend to both prokaryotic and eukaryotic cells, though with potential differences in sensitivity and specific responses that warrant further investigation. These cellular effects form the basis for carbamoyloxyurea's potential applications in research settings where modulation of cell cycle progression or DNA metabolism is desired.
Research Applications
Cell Cycle and DNA Replication Studies
Carbamoyloxyurea serves as a valuable tool for studying cell cycle regulation and DNA replication mechanisms due to its specific effects on these processes. Researchers utilize carbamoyloxyurea to investigate how cells respond to disruptions in DNA synthesis and to elucidate the cellular checkpoints that regulate progression through the cell cycle. The compound's ability to inhibit ribonucleotide reductase provides a means to specifically block the production of deoxyribonucleotides, creating a controlled environment for studying the consequences of this disruption on cellular processes. This property makes carbamoyloxyurea particularly useful for synchronizing cell populations at specific phases of the cell cycle, allowing for more precise experimental manipulation and observation. Studies employing carbamoyloxyurea have contributed to our understanding of how cells coordinate DNA replication with other cellular events and how disruptions in this coordination can lead to genomic instability. The compound has also been used to investigate the specific roles of ribonucleotide reductase in different cellular contexts and how its inhibition affects various cell types differently. These applications highlight the importance of carbamoyloxyurea as a biochemical tool in fundamental research on cell biology and molecular genetics.
DNA Repair Mechanisms
Carbamoyloxyurea has proven valuable in research focused on DNA repair mechanisms and cellular responses to DNA damage. The compound's ability to cause DNA degradation while simultaneously inhibiting DNA synthesis creates a unique form of genotoxic stress that activates specific DNA repair pathways . Researchers leverage this property to study how cells detect and respond to DNA damage, particularly damage that occurs during DNA replication. Studies investigating carbamoyloxyurea-resistant cell lines provide insights into genetic factors that contribute to resistance against DNA-damaging agents, which has implications for understanding mechanisms of therapeutic resistance in cancer treatment. The compound has been used to elucidate the specific repair pathways that respond to different types of DNA lesions and how these pathways interact with cell cycle checkpoints to coordinate repair processes. Research using carbamoyloxyurea has contributed to our understanding of how cells maintain genomic stability in the face of replication stress and other forms of DNA damage. The insights gained from such studies extend beyond basic science to inform approaches for enhancing the efficacy of DNA-damaging therapeutic agents and for developing strategies to overcome resistance to these agents. This research area represents one of the most significant contributions of carbamoyloxyurea to biomedical science.
Future Research Directions
Several promising avenues exist for future research on carbamoyloxyurea that could enhance understanding of its properties and expand its applications. Further investigation into the specific interactions between carbamoyloxyurea and ribonucleotide reductase would provide valuable insights into the compound's mechanism of action and could potentially inform the design of more selective enzyme inhibitors. Studies examining the effects of carbamoyloxyurea on a wider range of bacterial species would help determine the spectrum of its antimicrobial activity and identify potential therapeutic applications in this area . More detailed toxicological studies are needed to fully characterize the compound's safety profile, particularly regarding its reported mutagenic potential and how this might affect long-term exposure scenarios . Research aimed at improving synthetic methods for carbamoyloxyurea production could address current limitations in yield and purity, facilitating more extensive investigation of its properties and applications . Comparative studies examining the effects of carbamoyloxyurea across different cell types and organisms would help identify factors that influence sensitivity to the compound and provide insights into potential selectivity. Investigation of potential synergistic effects between carbamoyloxyurea and other DNA-damaging agents or cell cycle inhibitors could reveal new combination strategies for research or therapeutic applications. Development of carbamoyloxyurea derivatives with enhanced properties or selectivity represents another promising direction that could expand the utility of this chemical class in various applications.
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